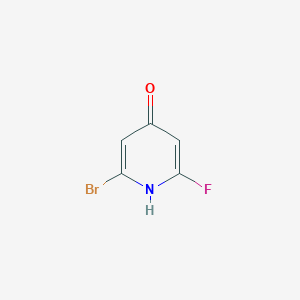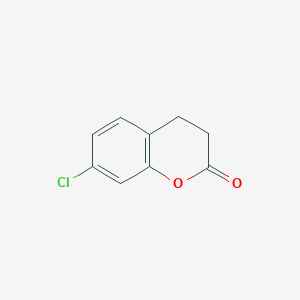
7-Chlorochroman-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Chlorochroman-2-one is a heterocyclic compound that belongs to the chromanone family It is characterized by a chroman-2-one core structure with a chlorine atom substituted at the 7th position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chlorochroman-2-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 7-chloro-2-hydroxyacetophenone with ethyl acetoacetate in the presence of a base can yield this compound. Another method involves the use of visible-light photoredox catalysis, where the reaction of coumarin-3-carboxylic acids with N-(acyloxy)phthalimide under visible light leads to the formation of chroman-2-one derivatives .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 7-Chlorochroman-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding chroman-2-one derivatives.
Reduction: Reduction reactions can convert this compound to its dihydro derivatives.
Substitution: The chlorine atom at the 7th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under appropriate conditions.
Major Products Formed: The major products formed from these reactions include various substituted chroman-2-one derivatives, which can exhibit different biological and chemical properties.
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Medicine: Due to its biological activities, 7-Chlorochroman-2-one is being explored as a potential therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials with specific properties, such as UV absorbers and antioxidants.
Wirkmechanismus
The mechanism of action of 7-Chlorochroman-2-one involves its interaction with various molecular targets and pathways. For instance, it can inhibit specific enzymes or receptors, leading to its biological effects. The exact mechanism can vary depending on the specific application and target. In antimicrobial applications, it may disrupt bacterial cell walls or inhibit essential enzymes .
Vergleich Mit ähnlichen Verbindungen
Chroman-4-one: Similar in structure but lacks the chlorine substitution at the 7th position.
Chroman-2-one: The parent compound without any substitutions.
7-Methoxychroman-2-one: Similar structure with a methoxy group instead of chlorine at the 7th position.
Uniqueness: 7-Chlorochroman-2-one is unique due to the presence of the chlorine atom, which can significantly alter its chemical reactivity and biological activity compared to its analogs. This substitution can enhance its potency and selectivity in various applications .
Eigenschaften
Molekularformel |
C9H7ClO2 |
|---|---|
Molekulargewicht |
182.60 g/mol |
IUPAC-Name |
7-chloro-3,4-dihydrochromen-2-one |
InChI |
InChI=1S/C9H7ClO2/c10-7-3-1-6-2-4-9(11)12-8(6)5-7/h1,3,5H,2,4H2 |
InChI-Schlüssel |
YFERPPYKQJUHBW-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)OC2=C1C=CC(=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


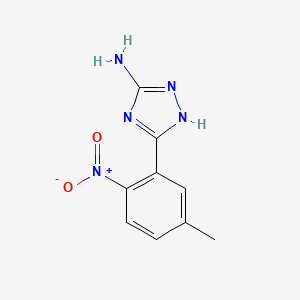
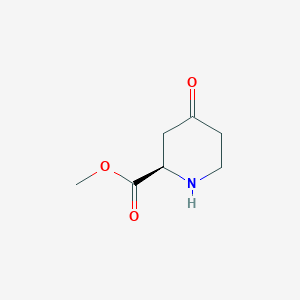
![7-Methoxypyrazolo[1,5-A]pyridine](/img/structure/B13671244.png)

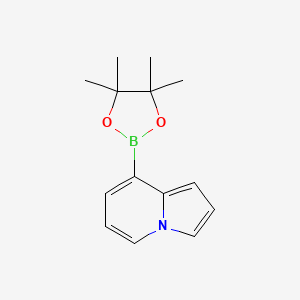
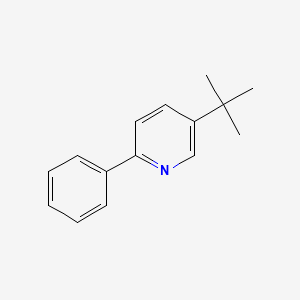
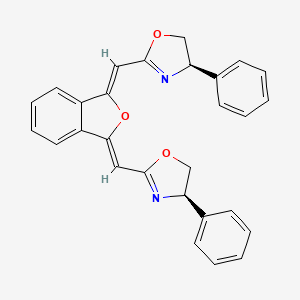
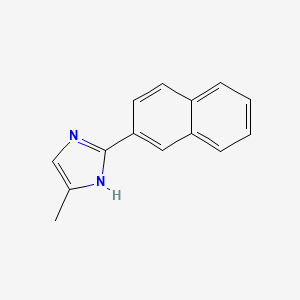

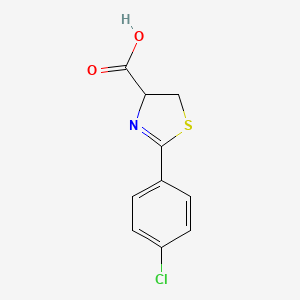
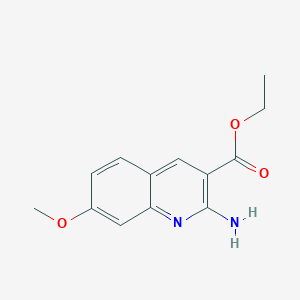
![2-(2-Methoxyphenyl)-8-methylimidazo[1,2-a]pyridine](/img/structure/B13671292.png)
![7,14-dioctyl-3,10-dithia-7,14-diazatetracyclo[6.6.0.02,6.09,13]tetradeca-1(8),2(6),4,9(13),11-pentaene](/img/structure/B13671297.png)
